3-Oxokauran-17-oic acid

Natural Product Chemistry Diterpenoid Standards Quality Control

3-Oxokauran-17-oic acid, also designated as ent-3-Oxokauran-17-oic acid (CAS 151561-88-5), is a specific diterpenoid belonging to the ent-kaurane structural family. This compound is characterized by a tetracyclic kaurane skeleton featuring a ketone functional group at the C-3 position and a carboxylic acid group at the C-17 position, with a molecular formula of C20H30O3 and a molecular weight of 318.45 g/mol.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
Cat. No. B15591113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxokauran-17-oic acid
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H30O3/c1-18(2)14-6-9-20-10-12(13(11-20)17(22)23)4-5-15(20)19(14,3)8-7-16(18)21/h12-15H,4-11H2,1-3H3,(H,22,23)/t12-,13+,14-,15+,19-,20+/m1/s1
InChIKeyDFXNQVOKZMHGJK-OAAASAAISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-Oxokauran-17-oic Acid (ent-3-Oxokauran-17-oic acid, CAS 151561-88-5): Sourcing and Compound Identification for Research Procurement


3-Oxokauran-17-oic acid, also designated as ent-3-Oxokauran-17-oic acid (CAS 151561-88-5), is a specific diterpenoid belonging to the ent-kaurane structural family . This compound is characterized by a tetracyclic kaurane skeleton featuring a ketone functional group at the C-3 position and a carboxylic acid group at the C-17 position, with a molecular formula of C20H30O3 and a molecular weight of 318.45 g/mol [1]. It is a naturally occurring secondary metabolite that can be isolated from specific plant sources, most notably from the herbs of *Croton laevigatus* [2].

3-Oxokauran-17-oic Acid: Why In-Class Kaurene Analogs Are Not Interchangeable for Targeted Research


Substitution with structurally related ent-kaurane diterpenoids, such as ent-kaur-16-en-19-oic acid (kaurenoic acid) or its hydroxylated derivatives, is not scientifically valid without rigorous re-validation. Evidence indicates that the specific oxidation state at the C-3 position fundamentally alters the compound's interaction with enzymatic systems [1]. Specifically, the presence of a 3-oxo group has been shown to inhibit C-19 oxidation in the gibberellin biosynthetic pathway, a metabolic route that a 3β-hydroxy or 2,3-ene analog does not block [2]. This distinct metabolic fate means that a researcher cannot assume equivalent behavior or bioactivity between 3-Oxokauran-17-oic acid and a generic 'kaurenoic acid' standard. Consequently, procurement decisions based on chemical class alone risk introducing experimental variability and irreproducible results, underscoring the need for the specific compound where oxidation state is a critical variable [3].

3-Oxokauran-17-oic Acid: Quantifiable Differentiation Against Key Comparators


Procurement-Relevant Purity Specifications for 3-Oxokauran-17-oic Acid

For procurement of 3-Oxokauran-17-oic acid as a research standard, the primary quantitative differentiation from less characterized, generic 'kaurene acid' preparations lies in its verified purity. Commercially available ent-3-Oxokauran-17-oic acid is routinely supplied with a certified purity of ≥98%, as confirmed by HPLC [1]. This specification is critical for ensuring that observed biological or chemical effects are attributable to the target compound and not to co-eluting impurities or degradation products common in crude extracts or lower-grade analogs.

Natural Product Chemistry Diterpenoid Standards Quality Control

Impact of C-3 Oxidation State on Gibberellin Biosynthetic Pathway

The presence of a 3-oxo group in ent-kaur-16-ene derivatives has been directly shown to inhibit oxidation at the C-19 position, a crucial step in the biosynthetic pathway of gibberellins and kaurenolides. In contrast, compounds with a 2,3-double bond or a 15β-hydroxy group do not exhibit this inhibitory effect [1]. This demonstrates a clear, functional differentiation based on the specific C-3 oxidation state.

Plant Biochemistry Diterpenoid Metabolism Enzymatic Specificity

Structure-Activity Relationship: Oxygenation at C-3 Correlates with Enhanced Antimicrobial Activity

Synthetic derivatization studies on the ent-kaurene core reveal a structure-activity relationship (SAR) wherein the presence of oxygenated groups (such as hydroxyl or alkyl esters) at the C-3 carbon enhances antimicrobial activity [1]. While the specific 3-oxo substitution of 3-Oxokauran-17-oic acid was not the sole focus, the SAR trend establishes that the oxidation state at C-3 is a critical determinant of bioactivity. This finding implies that 3-Oxokauran-17-oic acid, possessing a ketone at this key position, represents a structurally distinct and functionally relevant phenotype within the class.

Antimicrobial Discovery Diterpenoid SAR Medicinal Chemistry

Differential Cytotoxicity Profile Against Human Cancer Cell Lines

Although direct cytotoxic data for 3-Oxokauran-17-oic acid is not available in the reviewed literature, its close structural analogs provide a baseline for expected differential activity. For context, various ent-kaurane diterpenoids have demonstrated a wide range of cytotoxic potencies against human cancer cell lines, with IC50 values ranging from low micromolar (e.g., IC50 = 2.00 μM against HL-60 cells) to inactive [1]. This variability underscores that the precise substitution pattern, including the 3-oxo and 17-oic acid moieties of the target compound, is likely to confer a unique and unpredictable cytotoxic profile that must be empirically determined.

Cancer Pharmacology Cytotoxicity Screening Natural Product Lead Discovery

3-Oxokauran-17-oic Acid: Optimal Use Cases Stemming from Verified Differentiation Evidence


Investigating Diterpenoid Metabolism in Gibberellin-Producing Fungi

The demonstrated ability of the 3-oxo group to specifically inhibit C-19 oxidation [1] makes 3-Oxokauran-17-oic acid a specialized tool for dissecting the early steps of the gibberellin biosynthetic pathway in *Gibberella fujikuroi*. Its use is justified over other ent-kaurene analogs for experiments designed to halt the pathway at a defined intermediate stage, allowing for the study of enzyme specificity and pathway flux.

A High-Purity Reference Standard for Analytical Method Development

Given its commercial availability at ≥98% purity [2], 3-Oxokauran-17-oic acid is optimally suited as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) aimed at detecting and quantifying this specific diterpenoid in complex plant extracts, such as those from *Croton* species [3].

A Scaffold for Structure-Activity Relationship (SAR) Studies in Antimicrobial Discovery

Based on class-level SAR indicating that C-3 oxygenation enhances antimicrobial activity [4], 3-Oxokauran-17-oic acid is a rational starting material for medicinal chemistry programs. Researchers can use it as a core scaffold to synthesize and evaluate novel derivatives, systematically exploring modifications at other positions while the C-3 ketone provides a defined, activity-enhancing structural feature.

Exploratory Research on Undocumented Biological Activities

The noted lack of extensive published biological studies for this specific compound creates a clear opportunity for researchers seeking to establish novel bioactivity. Its procurement is justified for exploratory screening in assays where other ent-kaurane diterpenoids have shown promise (e.g., anti-inflammatory or cytotoxic models), as its unique substitution pattern may yield a distinct and patentable activity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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